Cas no 13788-92-6 (1-(4-Bromophenyl)-1H-pyrazole)

1-(4-Bromophenyl)-1H-pyrazole is a brominated pyrazole derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable aromatic structure and a reactive bromine substituent, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The pyrazole core offers nitrogen-rich heterocyclic functionality, making it valuable for designing biologically active compounds, including agrochemicals and medicinal agents. High purity grades ensure consistent performance in catalytic applications and ligand synthesis. The compound’s well-defined reactivity profile and compatibility with diverse reaction conditions make it a preferred choice for constructing complex molecular architectures in drug discovery and material science.
1-(4-Bromophenyl)-1H-pyrazole structure
1-(4-Bromophenyl)-1H-pyrazole structure
Product Name:1-(4-Bromophenyl)-1H-pyrazole
CAS No:13788-92-6
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD08059318
CID:119935
PubChem ID:329780892
Update Time:2025-05-20

1-(4-Bromophenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)-1H-pyrazole
    • 1-(4-Bromo-phenyl)-1H-pyrazole
    • 1H-Pyrazole,1-(4-bromophenyl)-
    • 1-(4-bromophenyl)pyrazole
    • 4-(1H-Pyrazol-1-yl)bromobenzene
    • MFCD08059318
    • SQCVGDMTHFQUKS-UHFFFAOYSA-
    • 13788-92-6
    • AS-5193
    • CS-0155613
    • SY028683
    • InChI=1/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
    • DTXSID00440008
    • SCHEMBL482303
    • AB43085
    • F30993
    • 1-(4-Bromophenyl)-1H-pyrazole, AldrichCPR
    • EN300-67288
    • Z295443784
    • AKOS000178725
    • FT-0682750
    • SQCVGDMTHFQUKS-UHFFFAOYSA-N
    • DB-063216
    • MDL: MFCD08059318
    • Inchi: 1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
    • InChI Key: SQCVGDMTHFQUKS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C=CC=N1

Computed Properties

  • Exact Mass: 221.97900
  • Monoisotopic Mass: 221.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 71-72 ºC (ethanol )
  • Boiling Point: 65 ºC (0.01 Torr)
  • Flash Point: 126.3±22.6 ºC,
  • Solubility: Very slightly soluble (0.76 g/l) (25 º C),
  • PSA: 17.82000
  • LogP: 2.63480
  • Vapor Pressure: No data available

1-(4-Bromophenyl)-1H-pyrazole Security Information

1-(4-Bromophenyl)-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(4-Bromophenyl)-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Lithium perchlorate Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  96 h, rt
Reference
Electrophotocatalysis with a trisaminocyclopropenium radical dication
Huang, He; et al, Angewandte Chemie, 2019, 58(38), 13318-13322

1-(4-Bromophenyl)-1H-pyrazole Raw materials

1-(4-Bromophenyl)-1H-pyrazole Preparation Products

1-(4-Bromophenyl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:48
Price ($):251.0/383.0/461.0
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Additional information on 1-(4-Bromophenyl)-1H-pyrazole

Recent Advances in the Study of 1-(4-Bromophenyl)-1H-pyrazole (CAS 13788-92-6): A Promising Scaffold in Medicinal Chemistry

The compound 1-(4-Bromophenyl)-1H-pyrazole (CAS 13788-92-6) has recently gained significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential. The pyrazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in drug design, and the introduction of a bromophenyl group at the 1-position further enhances its pharmacological profile.

Recent studies have demonstrated that 1-(4-Bromophenyl)-1H-pyrazole exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A study published in the Journal of Medicinal Chemistry (2023) highlighted its potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound's ability to selectively inhibit COX-2 over COX-1 suggests its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.

In the realm of anticancer research, 1-(4-Bromophenyl)-1H-pyrazole has shown promising results as a kinase inhibitor. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited significant activity against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Molecular docking studies revealed that the bromophenyl group plays a crucial role in binding to the ATP-binding site of these kinases, thereby blocking their activity.

The antimicrobial potential of 1-(4-Bromophenyl)-1H-pyrazole has also been explored in recent research. A study published in European Journal of Medicinal Chemistry (2023) demonstrated that this compound and its derivatives exhibit potent activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The presence of the bromine atom enhances the lipophilicity of the compound, facilitating its penetration through microbial cell membranes and improving its efficacy.

From a synthetic perspective, recent advancements have focused on developing more efficient and sustainable methods for the preparation of 1-(4-Bromophenyl)-1H-pyrazole. A green chemistry approach, utilizing microwave-assisted synthesis, was reported in Tetrahedron Letters (2024), which significantly reduced reaction times and improved yields compared to traditional methods. This innovation is particularly relevant for large-scale production, where efficiency and environmental considerations are paramount.

In conclusion, 1-(4-Bromophenyl)-1H-pyrazole (CAS 13788-92-6) represents a highly promising scaffold in medicinal chemistry, with diverse therapeutic applications. Its unique structural features and broad biological activities make it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its clinical potential. Additionally, exploring its synergistic effects with existing drugs could open new avenues for combination therapies in the treatment of complex diseases.

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Amadis Chemical Company Limited
(CAS:13788-92-6)1-(4-Bromophenyl)-1H-pyrazole
A853993
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):251.0/383.0/461.0
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